Acid Black 52

Description

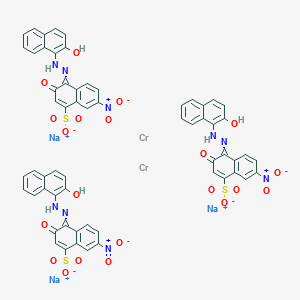

Structure

2D Structure

Properties

CAS No. |

5610-64-0 |

|---|---|

Molecular Formula |

C60H30Cr2N9Na3O21S3 |

Molecular Weight |

1482.1 g/mol |

IUPAC Name |

trisodium;bis(chromium(3+));tris(7-nitro-3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate) |

InChI |

InChI=1S/3C20H13N3O7S.2Cr.3Na/c3*24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30;;;;;/h3*1-10,24-25H,(H,28,29,30);;;;;/q;;;2*+3;3*+1/p-9 |

InChI Key |

OCDKNPOQLLEKKZ-UHFFFAOYSA-E |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2NN=C3C4=C(C=C(C=C4)[N+](=O)[O-])C(=CC3=O)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2NN=C3C4=C(C=C(C=C4)[N+](=O)[O-])C(=CC3=O)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2NN=C3C4=C(C=C(C=C4)[N+](=O)[O-])C(=CC3=O)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Cr].[Cr] |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2NN=C3C4=C(C=C(C=C4)[N+](=O)[O-])C(=CC3=O)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2NN=C3C4=C(C=C(C=C4)[N+](=O)[O-])C(=CC3=O)S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2NN=C3C4=C(C=C(C=C4)[N+](=O)[O-])C(=CC3=O)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Cr].[Cr] |

Color/Form |

Black powder |

density |

1.58 at 20 °C (OECD Guideline 109 (Density of Liquids and Solids))[ECHA; Search for Chemicals. Chromium, 3-hydroxy-4- |

melting_point |

Decomposes at 299 °C (OECD Guideline 102 (Melting point / Melting Range)[ECHA; Search for Chemicals. Chromium, 3-hydroxy-4- |

physical_description |

Black powder; [MSDSonline] |

solubility |

Solubility in water: <0.01 g/L at 20 °C and pH 4.39 /Non-sodium complex/[ECHA; Search for Chemicals. Chromium, 3-hydroxy-4- Soluble in water (30 mg/mL) Soluble in ethanol (20 mg/mL) and methyl Cellosolve (20 mg/mL); slightly soluble in acetone and insoluble in all other organic solvents. |

Synonyms |

ACID BLACK 52; CI 15711; PALATINE FAST BLACK WAN; 3-Hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonicacid,monosodiumsalt,chromiumcomplex; abcolblackwa; C.I.AcidBlack52; chromate(3-),bis(3-hydroxy-4-((2-hydroxy-1-naphthalenyl)azo)-7-ni |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. 15711 (Acid Black 52)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and manufacturing process for C.I. 15711, commercially known as Acid Black 52. This monoazo chromium complex dye is valued for its application in dyeing protein-based and polyamide materials. The synthesis is a multi-step process involving diazotization, azo coupling, and subsequent metal complexation.

Core Synthesis Pathway

The synthesis of C.I. 15711 is a three-stage process:

-

Diazotization: The process begins with the diazotization of 4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid. This reaction, typically carried out in an acidic medium at low temperatures, converts the primary aromatic amine into a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then coupled with 2-naphthol (B1666908) (β-naphthol). This electrophilic substitution reaction forms the characteristic azo linkage (-N=N-), creating the monoazo dye precursor.

-

Chromium Complexation: The final step involves the complexation of the monoazo dye with a chromium salt. This is typically achieved by heating the dye in the presence of a chromium source, such as chromium formate (B1220265) or sodium dichromate with a reducing agent, to form the stable 1:2 chromium complex.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of the reactants and the final product is presented below.

| Compound | C.I. Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid | - | 6259-63-8 | C₁₀H₈N₂O₆S | 284.25 |

| 2-Naphthol | - | 135-19-3 | C₁₀H₈O | 144.17 |

| C.I. 15711 (this compound) | This compound | 5610-64-0 | C₂₀H₁₂N₃NaO₇S (for the uncomplexed dye) C₆₀H₃₆Cr₂N₉Na₃O₂₁S₃ (for the 1:2 chromium complex) | 461.38 1488.13 |

Experimental Protocols

The following protocols are based on established procedures for the synthesis of chromium complex azo dyes.

Stage 1: Diazotization of 4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid

The diazotization of 4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid is a critical first step. In a typical procedure, the aromatic amine is suspended in an acidic aqueous solution and cooled to 0-5°C. A solution of sodium nitrite (B80452) is then added dropwise, maintaining the low temperature to ensure the stability of the resulting diazonium salt. The completion of the reaction can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.

Stage 2: Azo Coupling with 2-Naphthol

The freshly prepared diazonium salt solution is then slowly added to a cooled alkaline solution of 2-naphthol. The coupling reaction is generally rapid and results in the formation of the monoazo dye as a colored precipitate. The pH of the reaction mixture is maintained in the alkaline range to facilitate the coupling.

Stage 3: Chromium Complexation

The monoazo dye is then subjected to chromium complexation. A common method involves heating the dye in an aqueous solution with chromium formate at approximately 115°C for 2 hours.[3][4] Alternatively, a mixture of sodium dichromate and a reducing agent like glucose can be used to generate the chromium(III) species in situ for complexation.[5] The final product is a 1:2 chromium complex, where two molecules of the monoazo dye are coordinated to a central chromium ion.[3]

A more detailed industrial-scale protocol involves dissolving β-Naphthol in an aqueous ammonia (B1221849) and pyrrolidinone solution, cooling to approximately 15°C, and then adding a 61.8% solution of 1-diazo-6-nitro-2-naphthol-4-sulfonic acid over 2 hours.[5] The pH is adjusted to 9.5 with ammonia, and the mixture is heated to reflux.[5] A solution of sodium dichromate dihydrate and glucose in water is then added, and reflux is maintained for about an hour to complete the complexation.[5]

Manufacturing Process and Purification

The industrial manufacturing of C.I. 15711 follows the same fundamental chemical pathway. The process is typically carried out in large-scale reactors equipped for temperature and pH control. After the complexation reaction, the dye is often isolated by salting out, followed by filtration and drying.[1] Purification of the final product is crucial to remove any unreacted starting materials, by-products, and excess chromium salts. This can be achieved through techniques such as recrystallization or membrane filtration (ultrafiltration), which is effective in reducing free metal and electrolyte content.

Logical Relationships in Synthesis

The synthesis of C.I. 15711 is a sequential process where the product of each stage serves as the reactant for the next. The successful formation of the final chromium complex is dependent on the efficient completion of the preceding diazotization and azo coupling reactions.

Experimental Workflow

The general workflow for the laboratory synthesis of C.I. 15711 involves a series of sequential steps with careful control of reaction conditions.

References

- 1. US4997917A - Preparation of 1:2 chromium complex azo dyes asymmetrically substituted with solubilizing - Google Patents [patents.google.com]

- 2. US4560744A - Azo dye 2:1-chromium complexes - Google Patents [patents.google.com]

- 3. chembk.com [chembk.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. This compound | C60H30Cr2N9Na3O21S3 | CID 76960928 - PubChem [pubchem.ncbi.nlm.nih.gov]

Acid Black 52: A Comprehensive Technical Guide to its Synonyms, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Black 52, a prominent member of the acid dye class, is a synthetic, anionic diazo dye. It is distinguished by its high tinctorial strength and significant affinity for protein-based and polyamide materials. This technical guide provides an in-depth overview of this compound, focusing on its various synonyms and alternative names, chemical and physical properties, and a detailed experimental protocol for its synthesis.

Synonyms and Alternative Names

This compound is known by a multitude of synonyms and trade names, which can often be a source of confusion in research and manufacturing. The primary identifiers are its Colour Index (C.I.) name and number, and its CAS Registry Number.

A comprehensive list of its alternative names includes:

-

Acid Black GL[1]

-

Acid Black WA[1]

-

Acid Black WAN[1]

-

Acid Complex Black WAN[1]

-

Neolan Black WA extra[1]

-

ABCOL Black WA[1]

-

Acid Black MRL

-

Chromolan Black NWA[3]

-

Palatine Fast Black WAN[6]

-

Chromate(3-), bis(3-hydroxy-4-((2-hydroxy-1-naphthalenyl)azo)-7-nitro-1-naphthalenesulfonato(3-))-, disodium (B8443419) hydrogen[2][3]

-

3-Hydroxy-4-((2-hydroxy-1-naphthalenyl)azo)-7-nitro-1-naphthalenesulfonic acid, monosodium salt, chromium complex[2][3]

Chemical and Physical Properties

This compound is a dark brown to black powder.[1][7] Its molecular structure is characterized as a single azo dye complexed with a metal.[1] There is some discrepancy in the reported molecular formula and weight, which is likely due to the complex nature of the chromium-dye complex. The two most commonly cited molecular formulas are C₂₀H₁₂N₃NaO₇S (for the dye ligand itself) and C₆₀H₃₆Cr₂N₉Na₃O₂₁S₃ (for the chromium complex).[1][6][8][9]

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₂N₃NaO₇S (ligand) / C₆₀H₃₆Cr₂N₉Na₃O₂₁S₃ (complex) | [1],[6][8][9] |

| Molecular Weight | 461.38 g/mol (ligand) / 1488.13 g/mol (complex) | [1],[6][8][9] |

| Appearance | Dark brown to black powder | [1],[7] |

| Solubility | Soluble in water and ethanol. Slightly soluble in acetone. Insoluble in other organic solvents. | [1] |

Experimental Protocol: Synthesis of C.I. This compound

The following protocol is a detailed representation of the manufacturing process for C.I. This compound, based on publicly available descriptions.[1][4]

Materials:

-

4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid

-

Naphthalen-2-ol

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Chromium formate (B1220265) solution

-

Sodium hydroxide (B78521) (NaOH)

-

Formic acid

Procedure:

-

Diazotization: A solution of 4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid is prepared in water. The solution is cooled to 0-5°C in an ice bath. A solution of sodium nitrite is added dropwise while maintaining the temperature. Subsequently, cold hydrochloric acid is added to facilitate the formation of the diazonium salt. The reaction is stirred for 1-2 hours at 0-5°C.

-

Coupling: A solution of Naphthalen-2-ol is prepared in an aqueous sodium hydroxide solution. The previously prepared diazonium salt solution is then slowly added to the Naphthalen-2-ol solution, while maintaining the temperature below 10°C. The pH is kept alkaline to facilitate the coupling reaction. The mixture is stirred until the coupling is complete, which can be monitored by thin-layer chromatography.

-

Complexation: The resulting azo dye is precipitated, filtered, and washed. The dye is then re-slurried in water, and a solution of chromium formate is added. Formic acid is used to adjust the pH. The mixture is heated to 115°C and maintained at this temperature for 2 hours to facilitate the formation of the chromium complex.

-

Finalization: A portion of the uncomplexed azo dye from a separate batch is added to the chromium complex mixture. The pH is adjusted to alkaline with sodium hydroxide. The final product, C.I. This compound, is then isolated by filtration, dried, and ground to a fine powder.

Safety Precautions:

-

All procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal instructions.

Logical Relationship Diagram

The following diagram illustrates the hierarchical relationship between the various identifiers and synonyms for this compound.

Figure 1: Hierarchy of this compound Identifiers and Synonyms.

References

- 1. This compound | C60H30Cr2N9Na3O21S3 | CID 76960928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Acid Black 52 [chembk.com]

- 4. This compound | 5610-64-0 [chemicalbook.com]

- 5. CN100384945C - A kind of acid dye composition - Google Patents [patents.google.com]

- 6. This compound - Acid Black WAN - Acid Black WA from Emperor Chem [emperordye.com]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. cncolorchem.com [cncolorchem.com]

In-Depth Technical Guide to CAS Number 5610-64-0: Acid Black 52

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical with CAS number 5610-64-0, identified as Acid Black 52. It is an anionic monoazo dye complexed with chromium.[1] This document consolidates available data on its chemical and physical properties, synthesis, industrial applications, and safety and handling protocols. While extensively used as a colorant in various industries, this guide also explores its limited but emerging applications in research, particularly in proteomics, alongside a review of its toxicological profile and environmental fate. The information is intended to serve as a foundational resource for professionals in research and development.

Chemical Identification and Properties

This compound is a metallized dye, which exists as a dark brown to black powder.[1][2][3][4][5][6][7][8] It is soluble in water and ethanol.[1][3][4][5][6]

Chemical Structure and Identifiers

-

Chemical Name: C.I. This compound[1]

-

CAS Number: 5610-64-0[1]

-

Molecular Formula: C₆₀H₃₆Cr₂N₉Na₃O₂₁S₃[7]

-

Molecular Weight: 1488.13 g/mol [7]

-

Synonyms: Palatine Fast Black WAN, CI 15711, Chromolan Black NWA[1][4][9]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Appearance | Dark brown to black powder | [1][2][3][4][5][6][7][8] |

| Solubility | Soluble in water and ethanol. Slightly soluble in acetone. Insoluble in other organic solvents. | [1][3][4][5][6] |

| Melting Point | Decomposes at 299 °C | [1] |

| Density | 1.58 g/cm³ at 20 °C | [1] |

Synthesis and Manufacturing

The synthesis of this compound involves a multi-step process, beginning with the diazotization of 4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid, followed by coupling with Naphthalen-2-ol. The resulting product is then heated with a chromium source, such as chromium formate (B1220265), to form the final metal-complex dye.[1][2][3][4][5][7][9]

Synthesis Workflow

Experimental Protocol for Synthesis

A representative laboratory-scale synthesis protocol for this compound is as follows:

-

Diazotization: 4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid is diazotized using standard procedures, typically involving sodium nitrite (B80452) and a mineral acid at low temperatures.

-

Azo Coupling: The resulting diazonium salt is then coupled with Naphthalen-2-ol in an aqueous solution.

-

Complexation: The intermediate azo compound is heated in an aqueous solution with chromium formate at approximately 115°C for 2 hours.

-

Finalization: The solution is made alkaline with sodium hydroxide, and the final product, this compound, is isolated by drying.[1][2][3][4][5][7][9]

Applications in Research and Industry

Industrial Applications

This compound is primarily used as a dye in the textile, leather, and electrochemical industries.[6][8] Its applications include:

-

Dyeing and printing of wool, polyamide, and silk fabrics.[3][4][5][6][7]

-

Shading in the electrochemical dyeing of aluminum.[3][4][5][6][7]

Research Applications: Proteomics

While not as extensively documented as other protein stains like Coomassie Brilliant Blue or silver staining, this compound has been noted for its utility in proteomics research.[9][10][11] It is used for the visualization of proteins separated by gel electrophoresis. The mechanism of staining is believed to involve electrostatic interactions between the anionic dye and the basic amino acid residues of the proteins.

Biological Activity and Toxicology

Currently, there is a significant lack of data regarding the specific mechanism of action of this compound in biological systems and its potential to modulate signaling pathways. The available toxicological information is primarily from animal studies and focuses on general toxicity rather than specific cellular or molecular interactions.

Summary of Toxicological Data

| Endpoint | Result | Species | Reference |

| Carcinogenicity | Not found to be oncogenic | Rat, Hamster | [1] |

| Acute Toxicity | More toxic in rats than hamsters at higher doses. Dose-related mortality observed in males of both species. | Rat, Hamster | [1] |

| Skin and Eye Irritation | May cause skin and eye irritation. | Not specified | [1] |

| Respiratory Irritation | May cause respiratory tract irritation. | Not specified | [1] |

Cellular and Molecular Interactions

Detailed studies on the effects of this compound on specific cell lines, its potential to interfere with cellular signaling pathways, or its utility in drug development are not available in the current body of scientific literature. This represents a significant knowledge gap and an area for future research.

Environmental Fate and Degradation

The environmental persistence and degradation of azo dyes like this compound are of considerable interest due to their widespread industrial use. Studies have explored various methods for its removal from wastewater.

Biodegradation

Under facultative-aerobic conditions, a biodegradability of 94.1% has been reported for this compound in a biological treatment system.[1] However, azo dyes can be inhibitory to microbial oxidation processes in activated sludge and stream water.[1] The primary mechanism of bacterial degradation of azo dyes involves the reductive cleavage of the azo bond (-N=N-), which can lead to the formation of aromatic amines.[10]

Advanced Oxidation Processes

Recent research has focused on the degradation of this compound using advanced oxidation processes, such as atmospheric pressure corona plasma. These studies provide insights into the chemical breakdown of the dye.

Experimental Protocol: Degradation by Corona Plasma

The following is a summary of an experimental setup for the degradation of this compound using corona plasma:

-

Solution Preparation: A 1.0 mM solution of this compound is prepared in deionized water. Ferrous sulfate (B86663) (FeSO₄) at 1.0 mM may be added as a catalyst.[12][13]

-

Plasma Treatment: A corona plasma is generated at atmospheric pressure and applied to the liquid-air interface of the dye solution. The experimental setup typically consists of two tungsten electrodes (anode and cathode).[12][13]

-

Monitoring: The degradation process is monitored by measuring various parameters over time, including:

Degradation Workflow

References

- 1. This compound | C60H30Cr2N9Na3O21S3 | CID 76960928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Efficient biodegradation and detoxification of reactive black 5 using a newly constructed bacterial consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound (CHROMOLAN BLACK NWA) AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. This compound - Acid Black WAN - Acid Black WA from Emperor Chem [emperordye.com]

- 7. chembk.com [chembk.com]

- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 9. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Protein Gel Staining Methods | Thermo Fisher Scientific - US [thermofisher.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. repositorio.unesp.br [repositorio.unesp.br]

An In-depth Technical Guide to the Solubility of Acid Black 52

This technical guide provides a comprehensive overview of the solubility of Acid Black 52 in water and various organic solvents. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize this dye in their work. This document summarizes available quantitative data, outlines a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound varies significantly across different solvents. The following table summarizes the available quantitative data for its solubility in water and several organic solvents. It is important to note that reported values can differ based on experimental conditions such as temperature, pH, and the specific form of the dye (e.g., sodium salt vs. non-sodium complex).

| Solvent | Solubility | Temperature (°C) | pH | Notes | Reference |

| Water | 30 g/L | Not Specified | Not Specified | [1][2] | |

| Water | < 0.01 g/L | 20 | 4.39 | For the non-sodium complex | [1][2] |

| Ethanol | 20 g/L | Not Specified | Not Specified | [1][2] | |

| Methyl Cellosolve | 20 g/L | Not Specified | Not Specified | [1][2] | |

| Acetone | Slightly Soluble | Not Specified | Not Specified | Qualitative description | [1][3][4][5][6] |

| Other Organic Solvents | Insoluble | Not Specified | Not Specified | General insolubility reported | [1][2][3][5][6] |

Qualitative assessments indicate that this compound is soluble in water and ethanol, slightly soluble in acetone, and insoluble in most other organic solvents[1][3][4][5][6].

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A standard and widely accepted method for determining the solubility of dyes like this compound is the shake-flask method. This protocol is designed to achieve equilibrium between the dissolved and undissolved solute, providing a reliable measure of solubility at a given temperature.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

-

This compound powder

-

Solvent of interest (e.g., deionized water, ethanol)

-

Analytical balance

-

Sealed containers (e.g., screw-cap vials or flasks)

-

Constant temperature bath with agitation (shaker)

-

Centrifuge and/or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of this compound powder to a known volume of the solvent in a sealed container. The excess solid should be clearly visible to ensure that the solution is saturated.

-

-

Equilibration:

-

Place the sealed container in a constant temperature bath equipped with a shaker.

-

Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the solid dye and the solution. The temperature should be carefully controlled and monitored throughout this period.

-

-

Phase Separation:

-

After equilibration, remove the container from the shaker. Allow it to stand briefly to let the larger particles settle.

-

Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

-

Centrifugation: Centrifuge the sample at a high speed to pellet the undissolved solid.

-

Filtration: Filter the solution using a syringe filter. The filter material should be compatible with the solvent and should not adsorb the dye.

-

-

It is crucial to maintain the temperature during this separation step to prevent any change in solubility.

-

-

Quantification:

-

Carefully take an aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring its concentration within the linear range of the spectrophotometer.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

-

The concentration of the dye in the saturated solution is determined using a previously established calibration curve of absorbance versus concentration.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at λmax.

-

Plot a graph of absorbance versus concentration. The resulting linear plot serves as the calibration curve.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

References

- 1. This compound | C60H30Cr2N9Na3O21S3 | CID 76960928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | High-Quality Dye for Research [benchchem.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. This compound | 5610-64-0 [chemicalbook.com]

- 5. This compound - Acid Black WAN - Acid Black WA from Emperor Chem [emperordye.com]

- 6. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

Spectral Properties and Absorption Maxima of Acid Black 52: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Acid Black 52, a synthetic anionic diazo dye. The document details its absorption maxima, the influence of environmental factors on its spectral characteristics, a standardized experimental protocol for its analysis, and a proposed pathway for its degradation.

Core Spectral Characteristics

This compound is a complex metallized, anionic monoazo dye that exhibits distinct absorption maxima in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. These absorption characteristics are fundamental to its color and are crucial for its quantification and analysis in various applications, including textile dyeing and environmental monitoring. The primary reported absorption maxima for this compound are located at approximately 310 nm and 588 nm[1]. The dye is soluble in water (30 mg/mL), ethanol (B145695) (20 mg/mL), and methyl cellosolve (20 mg/mL), while being only slightly soluble in acetone (B3395972) and insoluble in many other organic solvents[1].

Quantitative Spectral Data

The following table summarizes the known absorption maxima of this compound. It is important to note that the solvent and pH conditions for these specific values are not consistently reported in the available literature.

| Wavelength (λmax) | Spectral Region | Solvent/pH (if specified) |

| 310 nm | Ultraviolet (UV) | Not Specified |

| 588 nm | Visible | Not Specified |

Experimental Protocol for UV-Vis Spectrophotometric Analysis

This section outlines a detailed methodology for determining the absorption spectrum and quantifying the concentration of this compound using a UV-Vis spectrophotometer.

Materials and Equipment

-

This compound (analytical standard)

-

Deionized water

-

Methanol

-

Ethanol

-

Volumetric flasks (100 mL, 50 mL, 25 mL, 10 mL)

-

Pipettes (various sizes)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer (capable of scanning from 200-800 nm)

-

pH meter

-

Buffer solutions (pH 4, 7, 9)

Preparation of Stock and Standard Solutions

-

Stock Solution (100 mg/L): Accurately weigh 10.0 mg of this compound powder and transfer it to a 100 mL volumetric flask. Dissolve the powder in a small amount of the desired solvent (e.g., deionized water, ethanol) and then dilute to the mark with the same solvent. Mix thoroughly to ensure a homogenous solution.

-

Standard Solutions: Prepare a series of standard solutions by diluting the stock solution. For example, to prepare 10, 20, 30, 40, and 50 mg/L standards, pipette 10, 20, 30, 40, and 50 mL of the stock solution into separate 100 mL volumetric flasks and dilute to the mark with the solvent.

Determination of Maximum Absorption Wavelength (λmax)

-

Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

-

Select a standard solution (e.g., 20 mg/L) for the spectral scan.

-

Fill a quartz cuvette with the solvent to be used as a blank and place it in the spectrophotometer. Zero the instrument.

-

Rinse the cuvette with the selected standard solution and then fill it.

-

Scan the absorbance of the solution over a wavelength range of 200-800 nm.

-

Identify the wavelengths at which the maximum absorbance occurs (λmax).

Measurement of Absorbance and Calibration Curve Construction

-

Set the spectrophotometer to the determined λmax in the visible range (approximately 588 nm).

-

Zero the instrument using the solvent blank.

-

Measure the absorbance of each of the prepared standard solutions, starting from the lowest concentration. Rinse the cuvette with the next standard solution before each measurement.

-

Record the absorbance values for each concentration.

-

Plot a graph of absorbance versus concentration to construct a calibration curve. The relationship should be linear and follow the Beer-Lambert law within the tested concentration range.

Influence of Solvent and pH on Spectral Properties

The absorption spectrum of azo dyes like this compound can be influenced by the polarity of the solvent (solvatochromism) and the pH of the solution.

-

Solvatochromism: In general, for azo dyes, an increase in solvent polarity can lead to a shift in the absorption maxima. A bathochromic shift (red shift) to longer wavelengths is often observed in more polar solvents. This is due to the differential stabilization of the ground and excited states of the dye molecule by the solvent.

-

Effect of pH: The pH of the solution can affect the ionization state of the dye's functional groups, such as sulfonic acid and hydroxyl groups. This can alter the electronic structure of the chromophore and lead to shifts in the absorption maxima and changes in the molar absorptivity. For instance, in acidic solutions, the functional groups will be protonated, while in alkaline solutions, they will be deprotonated, potentially leading to different spectral characteristics.

Proposed Degradation Pathway of this compound

The degradation of azo dyes is a critical area of research in environmental science. Both advanced oxidation processes (AOPs) and microbial degradation can break down the complex structure of this compound. Below is a proposed pathway based on the known degradation mechanisms of similar azo dyes, such as Reactive Black 5.

The initial and most crucial step in the degradation of azo dyes is the cleavage of the azo bond (-N=N-). This results in the formation of smaller, often colorless, aromatic amines. These intermediates can then undergo further degradation through processes like deamination, desulfonation, and ring-opening, eventually leading to the formation of simpler aliphatic compounds and, ultimately, mineralization to CO₂, H₂O, and inorganic ions.

Caption: Proposed degradation pathway of this compound.

Experimental Workflow for Spectrophotometric Analysis

The following diagram illustrates the general workflow for the UV-Vis spectrophotometric analysis of this compound.

Caption: Workflow for UV-Vis spectrophotometric analysis.

References

A Technical Guide to Research-Grade Acid Black 52: Purity and Quality Specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality specifications for research-grade Acid Black 52 (C.I. 15711; CAS No. 5610-64-0). Ensuring the high purity and consistent quality of this diazo dye is critical for reliable and reproducible results in various research applications, including histology, cellular staining, and as a component in diagnostic assays. This document outlines the key quality parameters, analytical methodologies for their assessment, and the logical workflow for quality control.

Core Specifications for Research-Grade this compound

Research-grade this compound is characterized by a high degree of purity and well-defined physical and chemical properties. While commercial grades may have a purity ranging from 85% to 95%, research-grade material typically requires a much higher purity, often exceeding 99%[1][2]. The detailed specifications are summarized in the tables below.

Chemical and Physical Properties

| Parameter | Specification | Source(s) |

| Chemical Name | trisodium;chromium;4-[(2-hydroxynaphthalen-1-yl)hydrazinylidene]-7-nitro-3-oxonaphthalene-1-sulfonate | [3] |

| CAS Number | 5610-64-0 | [1][3][4][5] |

| C.I. Number | 15711 | [4][5] |

| Molecular Formula | C₂₀H₁₂N₃NaO₇S (for the ligand) | [4][5] |

| Appearance | Dark brown to black powder | [1] |

| Solubility | Soluble in water | [1][2] |

| pH (aqueous solution) | 6-7 | [2] |

| Maximum Absorbance (λmax) | ~570-571 nm in water | [4][5][6] |

Quality and Purity Specifications

| Parameter | Specification | Methodologies | Source(s) |

| Purity (Dye Content) | ≥ 99% | UV-Vis Spectrophotometry, HPLC | [2] |

| Moisture Content | ≤ 5% | Karl Fischer Titration | |

| Insoluble Matter | ≤ 0.2% | Gravimetric Analysis | |

| Heavy Metals (as Pb) | ≤ 20 ppm | ICP-MS, AAS | |

| Chromium Content | To be specified based on complex | ICP-OES, AAS | [7] |

Experimental Protocols for Quality Assessment

The following are detailed methodologies for key experiments to verify the quality and purity of research-grade this compound.

Determination of Purity by UV-Vis Spectrophotometry

This method is used to determine the dye content based on its absorbance at a specific wavelength.

Protocol:

-

Preparation of Standard Solutions: Accurately weigh a reference standard of this compound and dissolve it in deionized water to prepare a stock solution of known concentration. From the stock solution, prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Accurately weigh the test sample of this compound and dissolve it in deionized water to a concentration that falls within the range of the calibration curve.

-

Measurement: Measure the absorbance of the standard and sample solutions at the maximum absorbance wavelength (λmax), typically around 570 nm, using a calibrated UV-Vis spectrophotometer.

-

Calculation: Plot a calibration curve of absorbance versus concentration for the standard solutions. Determine the concentration of the sample solution from the calibration curve and calculate the purity of the dye.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main dye component from any impurities.

Protocol:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, which may consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition may need to be optimized.

-

Standard and Sample Preparation: Prepare solutions of a reference standard and the test sample in the mobile phase or a suitable solvent.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is commonly used.

-

Detection: A UV-Vis or photodiode array (PDA) detector set at the λmax of this compound.

-

Flow Rate and Gradient: An appropriate flow rate and gradient elution program should be developed to achieve good separation of the main peak from any impurity peaks.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualization of Workflows and Relationships

Quality Control Workflow for Research-Grade this compound

The following diagram illustrates the typical workflow for the quality control of research-grade this compound, from raw material testing to the final product release.

Caption: Quality Control Workflow for this compound Production.

Relationship Between Purity, Quality, and Research Application Suitability

This diagram illustrates the logical relationship between the purity and quality of this compound and its suitability for research applications. High purity and consistent quality are foundational for reliable and reproducible experimental outcomes.

Caption: Purity and Quality Impact on Research Suitability.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound - Ph Level: 6-7 at Best Price in Mumbai | Gokul Eximp [tradeindia.com]

- 3. CAS No.5610-64-0,this compound Suppliers [lookchem.com]

- 4. rmiq.org [rmiq.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Navigating the Labyrinth: A Technical Guide to the Health and Safety of Acid Black 52 in the Laboratory

For Immediate Release

This technical guide provides a comprehensive overview of the health and safety considerations for Acid Black 52, a chromium complex azo dye, intended for researchers, scientists, and drug development professionals. The following sections detail the known hazards, handling procedures, and emergency protocols to ensure a safe laboratory environment.

Section 1: Chemical and Physical Properties

This compound, with the CAS number 5610-64-0, is a dark brown to black powder.[1] It is soluble in water and ethanol, slightly soluble in acetone, and insoluble in other organic solvents.[1] When exposed to strong sulfuric acid, it turns dark and forms a black precipitate upon dilution.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C20H12N3NaO7S[2] |

| Molecular Weight | 461.38 g/mol [2] |

| Appearance | Black Powder[1][2] |

| Odor | Odorless[2] |

| Solubility | Soluble in water and ethanol[1] |

Section 2: Hazard Identification and Toxicological Data

This compound is classified as harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[2] Prolonged or repeated contact may lead to skin irritation.[2] Ingestion can result in gastrointestinal irritation, with symptoms including nausea, vomiting, and diarrhea.[2] The material is also irritating to mucous membranes and the upper respiratory tract.[2]

While mutagenicity data has been reported, specific details are not widely available.[2] It is not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[2] It is important to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[2]

Table 2: Toxicological Profile of this compound

| Endpoint | Result |

| Acute Oral Toxicity | Harmful if swallowed. May cause gastrointestinal irritation.[2] |

| Skin Corrosion/Irritation | May cause skin irritation in sensitive individuals. Prolonged or repeated contact may cause skin irritation.[2] |

| Serious Eye Damage/Irritation | Dust may cause irritation and inflammation.[2] |

| Respiratory Sensitization | May cause irritation of the respiratory tract.[2] |

| Germ Cell Mutagenicity | Mutagenicity data reported.[2] |

| Carcinogenicity | Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA.[2] |

| LD50/LC50 | No data available.[2] |

Section 3: Handling, Storage, and Personal Protection

Safe handling and storage of this compound are paramount to minimizing exposure risks in a laboratory setting.

Handling and Storage

Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][4] Keep the substance away from incompatible materials, excess heat, and strong oxidants.[2] Incompatible materials include strong oxidizing and reducing agents.[2] Minimize dust generation and accumulation during handling.[2]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential when working with this compound.

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2][3]

-

Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[2]

-

Clothing: Wear appropriate protective clothing to minimize contact with skin.[2]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3] Work should be conducted in a chemical fume hood.[2]

Table 3: Exposure Controls and Personal Protection

| Control Parameter | Recommendation |

| Engineering Controls | Use only in a chemical fume hood. Ensure adequate ventilation. Safety shower and eye-bath should be readily available.[2][3] |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields.[3] |

| Skin Protection | Wear chemical impermeable gloves.[3] |

| Respiratory Protection | Wear an approved respirator when necessary.[2] |

| Hygiene Measures | Wash thoroughly after handling. Remove contaminated clothing and wash before reuse. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation.[2] |

Section 4: Emergency Procedures

In the event of exposure or a spill, the following first-aid and emergency measures should be taken.

First-Aid Measures

-

Inhalation: Remove from exposure to fresh air immediately. Get medical aid.[2]

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid immediately.[2][3]

-

Skin Contact: Wash off with soap and plenty of water. Consult a doctor.[3]

-

Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[3]

Accidental Release Measures

For spills, vacuum or sweep up the material and place it into a suitable disposal container.[2] Clean up spills immediately, observing precautions in the Protective Equipment section.[2] Avoid generating dusty conditions.[2] Prevent further leakage or spillage if it is safe to do so, and do not let the chemical enter drains.[3]

Section 5: Experimental Protocols

Generalized Acute Oral Toxicity Study Workflow (OECD 423)

This method involves the administration of the test substance to animals in a stepwise procedure using a minimum number of animals. The outcome of the study is the estimation of the LD50 value and the observation of signs of toxicity.

Experimental Workflow:

-

Dose Preparation: The test substance is prepared at the appropriate concentration, typically in water or another suitable vehicle.

-

Animal Selection and Acclimatization: A small group of animals (e.g., three female rats) is selected and acclimatized to the laboratory conditions.

-

Dosing: A single dose of the substance is administered to the animals by gavage.

-

Observation: The animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

-

Data Analysis: Based on the number of mortalities, the next step of the procedure is determined (e.g., dosing at a lower or higher level, or stopping the test). The LD50 is then estimated from the results.

Section 6: Visualizations

The following diagrams illustrate key safety and experimental workflows related to this compound.

Caption: Figure 1: Hazard Identification and Control Workflow for this compound.

Caption: Figure 2: Generalized Experimental Workflow for Acute Oral Toxicity (OECD 423).

References

An In-depth Technical Guide to the Mechanism of Action of Acid Black 52 as an Acid Dye

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Acid Black 52, a pre-metallized acid dye widely utilized in the textile industry for dyeing protein and polyamide fibers. The document elucidates the dye's chemical structure, the principles of its application, and the intricate molecular interactions that govern its binding to substrates such as wool, silk, and nylon. Detailed experimental protocols for dyeing, fastness testing, and spectroscopic analysis are provided to facilitate reproducible research. Quantitative data on the dye's performance characteristics are summarized, and key processes are visualized through schematic diagrams to enhance understanding. This guide is intended to be a valuable resource for researchers and scientists in the fields of textile chemistry, materials science, and related disciplines.

Introduction

This compound, also known as C.I. This compound and C.I. 15711, is a prominent member of the monoazo class of acid dyes.[1] It is a chromium complex dye, a characteristic that significantly enhances its fastness properties, particularly lightfastness.[2] Its primary application lies in the dyeing of protein fibers like wool and silk, as well as synthetic polyamides such as nylon, where it produces a deep black shade with good overall fastness.[3][4] Understanding the mechanism of action of this compound is crucial for optimizing dyeing processes, ensuring product quality, and developing new applications.

The fundamental principle of acid dyeing involves the electrostatic attraction between the anionic dye molecules and the positively charged amino groups present in the protein and polyamide fibers. This interaction is facilitated in an acidic dyebath, which protonates the amino groups of the fibers, creating cationic sites for the anionic dye to bind.[5] In addition to ionic bonding, the fixation of this compound is further stabilized by other intermolecular forces, including hydrogen bonding and van der Waals forces.[5]

Chemical and Physical Properties of this compound

This compound is a dark brown powder that is soluble in water and ethanol.[2] Its chemical structure is that of a 1:2 chromium complex, where one chromium ion is coordinated with two molecules of a monoazo dye.[2]

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| C.I. Number | 15711 | [1] |

| CAS Number | 5610-64-0 | [1] |

| Molecular Formula | C₂₀H₁₂N₃NaO₇S | [1] |

| Molecular Weight | 461.38 g/mol | [1] |

| Chemical Class | Monoazo, 1:2 Chromium Complex | [1][2] |

| Appearance | Dark brown powder | [2] |

| Solubility | Soluble in water and ethanol | [2] |

Mechanism of Action

The dyeing of protein and polyamide fibers with this compound is a multi-step process governed by the principles of physical chemistry. The overall mechanism involves the diffusion of the dye from the aqueous dyebath to the fiber surface, adsorption onto the fiber, and subsequent diffusion and fixation within the fiber structure.

Role of pH and Temperature

The pH of the dyebath is a critical parameter in the application of this compound. An acidic environment, typically in the pH range of 4.5 to 5.5, is essential for the protonation of the amino groups (-NH₂) in wool, silk, and nylon fibers to form cationic ammonium (B1175870) groups (-NH₃⁺).[5] These positively charged sites then serve as the primary points of attachment for the anionic sulfonate groups (-SO₃⁻) of the this compound molecules through strong ionic bonds.

Temperature plays a crucial role in overcoming the activation energy barrier for dye diffusion into the fiber. The dyeing process is typically carried out at elevated temperatures, often near the boil for wool and at slightly lower temperatures for silk and nylon, to swell the fiber structure and facilitate the penetration of the large dye molecules.

Dye-Fiber Interactions

The binding of this compound to the fiber is a complex interplay of several intermolecular forces:

-

Ionic Bonding: This is the primary and strongest interaction, occurring between the anionic sulfonate groups of the dye and the protonated amino groups of the fiber.

-

Hydrogen Bonding: The hydroxyl (-OH) and azo (-N=N-) groups in the dye molecule can form hydrogen bonds with the amide (-CONH-) and hydroxyl groups present in the fiber polymer chains.

-

Van der Waals Forces: These are weaker, short-range forces that arise from the temporary fluctuations in electron density around the dye and fiber molecules. The large aromatic structure of this compound provides a significant surface area for these interactions.

-

Coordination with the Chromium Complex: The pre-metallized chromium complex in this compound contributes to the dye's high affinity and fastness. The chromium ion can form coordinate bonds with the functional groups within the fiber, further anchoring the dye molecule.

The following diagram illustrates the key interactions involved in the binding of this compound to a protein fiber like wool.

Quantitative Data

The performance of a dye is assessed by its fastness properties, which indicate the resistance of the color to various agencies it may encounter during its service life. The following table summarizes the fastness properties of this compound on wool. The ratings are based on a scale of 1 to 5 (or 1 to 8 for lightfastness), where a higher number indicates better fastness.

| Fastness Property | Test Method | Rating |

| Lightfastness | ISO 105-B02 | 6-7 |

| Wash Fastness (Staining) | ISO 105-C06 | 4 |

| Wash Fastness (Change in Shade) | ISO 105-C06 | 4 |

| Perspiration Fastness (Acidic & Alkaline - Staining) | ISO 105-E04 | 4 |

| Perspiration Fastness (Acidic & Alkaline - Change in Shade) | ISO 105-E04 | 4-5 |

| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |

| Rubbing Fastness (Wet) | ISO 105-X12 | 4 |

Experimental Protocols

The following sections provide detailed methodologies for dyeing protein and polyamide fibers with this compound and for evaluating the resulting color fastness.

Dyeing Protocols

The general workflow for dyeing with this compound is depicted below.

-

Fiber Preparation: Scour the wool yarn or fabric in a solution containing 1 g/L of a non-ionic detergent at 50°C for 30 minutes to remove any impurities. Rinse thoroughly with warm and then cold water.

-

Dye Bath Preparation: Prepare a dyebath with a liquor ratio of 40:1 (40 mL of water for every 1 gram of wool).

-

Add 2% (on weight of fiber, o.w.f.) of this compound dye.

-

Add 10% (o.w.f.) of Glauber's salt (sodium sulfate) as a leveling agent.

-

Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

-

-

Dyeing Process:

-

Introduce the wetted wool into the cold dyebath.

-

Gradually raise the temperature to the boil (100°C) over 45-60 minutes.

-

Maintain the dyebath at the boil for 60 minutes, ensuring gentle agitation to promote even dyeing.

-

-

Rinsing and Finishing:

-

Allow the dyebath to cool down gradually to about 70°C before removing the wool.

-

Rinse the dyed wool thoroughly with warm water and then cold water until the water runs clear.

-

A final rinse with a small amount of acetic acid can help to brighten the shade.

-

Squeeze out excess water and air dry.

-

-

Fiber Preparation: Degum the raw silk by treating it in a solution of mild soap or a specialized degumming agent. For dyed silk, a gentle scour is sufficient. Rinse thoroughly.

-

Dye Bath Preparation: Prepare a dyebath with a liquor ratio of 30:1.

-

Add 1-3% (o.w.f.) of this compound.

-

Add 5-10% (o.w.f.) of Glauber's salt.

-

Adjust the pH to 5.0-6.0 with acetic acid.

-

-

Dyeing Process:

-

Enter the wetted silk into the dyebath at 40°C.

-

Raise the temperature to 85-90°C over 30-45 minutes.

-

Hold at this temperature for 45-60 minutes.

-

-

Rinsing and Finishing: Follow the same procedure as for wool.

-

Fiber Preparation: Scour the nylon material to remove any finishes or lubricants.

-

Dye Bath Preparation: Prepare a dyebath with a liquor ratio of 30:1.

-

Add 1-2% (o.w.f.) of this compound.

-

Add 1-2% (o.w.f.) of a leveling agent suitable for nylon.

-

Adjust the pH to 4.0-5.0 with acetic acid or formic acid.

-

-

Dyeing Process:

-

Enter the nylon into the dyebath at 40°C.

-

Raise the temperature to 95-100°C over 45 minutes.

-

Hold at this temperature for 30-60 minutes.

-

-

Rinsing and Finishing: Follow the same procedure as for wool.

Fastness Testing Protocols

The following protocols are based on the ISO 105 standards.

-

Prepare a composite specimen by sewing the dyed fabric between two undyed adjacent fabrics (e.g., cotton and wool).

-

Place the specimen in a stainless-steel container with a specified number of steel balls, a solution of standard soap, and sodium carbonate.

-

Agitate the container in a laundrometer at a specified temperature (e.g., 40°C or 60°C) for a defined time (e.g., 30 minutes).

-

Rinse the specimen thoroughly and dry it.

-

Assess the change in color of the dyed fabric and the staining of the adjacent fabrics using the grey scales for color change and staining, respectively.

-

Mount the dyed specimen in a sample holder along with a set of blue wool standards (rated 1-8).

-

Expose the samples to a xenon arc lamp, which simulates natural daylight, under controlled conditions of temperature and humidity.

-

Periodically inspect the fading of the specimen and compare it to the fading of the blue wool standards.

-

The lightfastness rating is the number of the blue wool standard that shows a similar degree of fading as the test specimen.

-

Prepare two composite specimens as for the wash fastness test.

-

Immerse one specimen in an acidic artificial perspiration solution and the other in an alkaline solution.

-

Place each specimen between two plates in a perspirometer under a specified pressure.

-

Incubate the perspirometer in an oven at 37°C for 4 hours.

-

Separate the fabrics and dry them.

-

Assess the color change and staining using the grey scales.

-

Mount the dyed fabric on the base of a crockmeter.

-

Fix a piece of standard white cotton rubbing cloth to the rubbing finger of the crockmeter.

-

Perform the test by rubbing the cloth against the dyed fabric for a specified number of cycles (usually 10) under a defined pressure.

-

Repeat the test with a wet rubbing cloth.

-

Assess the degree of color transfer to the white cloth using the grey scale for staining.

Quantitative Analysis of Dye Uptake

The percentage of dye exhaustion from the dyebath can be determined spectrophotometrically.

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to obtain a calibration curve.

-

-

Measurement of Dyebath Concentration:

-

Take an aliquot of the dyebath before and after the dyeing process.

-

Dilute the samples if necessary to bring the absorbance within the range of the calibration curve.

-

Measure the absorbance of the initial and final dyebath samples.

-

-

Calculation of Dye Exhaustion:

-

Using the calibration curve, determine the initial (C₀) and final (C) concentrations of the dye in the dyebath.

-

Calculate the percentage exhaustion (%E) using the following formula: %E = [(C₀ - C) / C₀] x 100

-

Spectroscopic Analysis of Dye-Fiber Interaction

UV-Vis spectroscopy can be used to study the interaction between the dye and the fiber by observing changes in the absorption spectrum of the dye upon binding to the fiber.

-

Record the UV-Vis spectrum of the this compound solution.

-

Record the UV-Vis spectrum of the dyed fiber (as a solid sample using a diffuse reflectance accessory) or of the solution after desorption of the dye.

-

Compare the spectra to identify any shifts in the λmax or changes in the absorbance intensity, which can provide insights into the nature of the dye-fiber interaction.

FTIR spectroscopy is a powerful tool for identifying the functional groups involved in the dye-fiber interaction.

-

Record the FTIR spectrum of the undyed fiber.

-

Record the FTIR spectrum of the pure this compound dye.

-

Record the FTIR spectrum of the dyed fiber.

-

Compare the spectra, looking for shifts in the characteristic peaks of the functional groups of both the dye (e.g., -SO₃⁻, -OH, -N=N-) and the fiber (e.g., -NH, -CO, -OH), which can indicate the formation of new bonds or interactions.

Raman spectroscopy can provide complementary information to FTIR, particularly for the analysis of the azo bond and the overall molecular structure.

-

Acquire the Raman spectrum of the undyed fiber.

-

Acquire the Raman spectrum of the this compound dye.

-

Acquire the Raman spectrum of the dyed fiber.

-

Analyze any changes in the Raman bands to understand the conformational changes and interactions at the molecular level.

Conclusion

The mechanism of action of this compound as an acid dye is a multifaceted process that relies on a combination of strong ionic interactions, hydrogen bonding, and van der Waals forces. The pre-metallized chromium complex within the dye structure plays a pivotal role in enhancing its affinity for protein and polyamide fibers and contributes significantly to its excellent fastness properties. The dyeing process is highly dependent on the careful control of dyebath parameters, particularly pH and temperature. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to further investigate the properties and applications of this compound and to develop more efficient and sustainable dyeing technologies.

References

Methodological & Application

Acid Black 52: A Detailed Application Guide for Histological Counterstaining

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Acid Black 52 as a counterstain in histological procedures. While not as conventionally used as other counterstains, its properties as a synthetic anionic diazo dye present potential for specific applications in tissue and cellular analysis.

Introduction to this compound in Histology

This compound, a synthetic, anionic diazo dye, demonstrates a strong affinity for protein-based structures.[1] In histological applications, acid dyes are primarily employed to stain basic cellular components, such as the cytoplasm, muscle, and connective tissue, providing a contrasting color to the nuclear stain.[2] The mechanism of action is based on an electrostatic interaction between the negatively charged sulfonic acid groups of the dye and the positively charged amino groups of proteins in the tissue.[1] The intensity of this staining is pH-dependent, with acidic conditions enhancing the reaction.[2]

Comparative Analysis with Other Histological Stains

| Stain | C.I. Number | Class | Target Tissues | Color |

| This compound | 15711 | Azo Dye | Cytoplasm, Muscle, Collagen (potential) | Black |

| Eosin Y | 45380 | Xanthene Dye | Cytoplasm, Connective Tissue | Pink to Red |

| Light Green SF Yellowish | 42095 | Triarylmethane Dye | Collagen (in Trichrome stains) | Green |

| Aniline Blue | 42780 | Triarylmethane Dye | Collagen (in Trichrome stains) | Blue |

| Iron Hematoxylin (B73222) | N/A | Natural Dye + Mordant | Nuclei, Myelin, Elastic Fibers | Black |

Experimental Protocols

The following protocols are based on the general principles of acid dye staining and can be adapted for the use of this compound as a counterstain. Optimization of incubation times and solution concentrations may be necessary depending on the tissue type and desired staining intensity.

Preparation of this compound Staining Solution (1% Aqueous)

Materials:

-

This compound powder (C.I. 15711)

-

Distilled water

-

Glacial acetic acid

-

Glass beaker

-

Magnetic stirrer and stir bar

-

Graduated cylinder

-

Filter paper

Procedure:

-

Weigh 1.0 g of this compound powder and place it in a glass beaker.

-

Add 100 mL of distilled water to the beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Stir the solution until the dye is completely dissolved. Gentle heating may be applied to aid dissolution.

-

Add 1.0 mL of glacial acetic acid to the solution to achieve a final concentration of 1%.

-

Continue stirring for 5-10 minutes to ensure thorough mixing.

-

Filter the solution using filter paper to remove any undissolved particles.

-

Store the solution in a labeled, airtight container at room temperature.

Protocol 1: this compound as a Counterstain to Hematoxylin

This protocol outlines the use of this compound as a cytoplasmic counterstain following nuclear staining with hematoxylin.

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Hydrate through descending grades of alcohol: 100% (2 changes, 3 minutes each), 95% (2 minutes), 70% (2 minutes).

-

Rinse in running tap water.

-

-

Nuclear Staining:

-

Stain in a standard hematoxylin solution (e.g., Harris' or Mayer's) for 5-10 minutes.

-

Wash in running tap water for 1-5 minutes.

-

Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) with a few quick dips.

-

Wash in running tap water.

-

Blue the sections in Scott's tap water substitute or a weak alkaline solution.

-

Wash in running tap water.

-

-

Counterstaining with this compound:

-

Immerse slides in 1% aqueous this compound solution for 1-3 minutes.

-

Briefly rinse in distilled water to remove excess stain.

-

-

Dehydration and Mounting:

-

Dehydrate through ascending grades of alcohol: 95% (1 minute), 100% (2 changes, 2 minutes each).

-

Clear in two changes of xylene for 5 minutes each.

-

Mount with a permanent mounting medium.

-

Expected Results:

-

Nuclei: Blue/Purple

-

Cytoplasm, Muscle, Collagen: Shades of black/grey

Protocol 2: Potential Use of this compound in a Trichrome-like Staining Method

This hypothetical protocol explores the use of this compound to stain connective tissue in a manner similar to trichrome stains.

Procedure:

-

Deparaffinization, Rehydration, and Nuclear Staining: Follow steps 1 and 2 from Protocol 1.

-

Cytoplasmic Staining:

-

Stain in a red acid dye solution (e.g., Biebrich Scarlet-Acid Fuchsin) for 5-10 minutes.

-

Rinse briefly in distilled water.

-

-

Differentiation and Mordanting:

-

Place slides in a 5% phosphomolybdic/phosphotungstic acid solution for 10-15 minutes. This step is crucial for the differential binding of the subsequent dye.

-

-

Connective Tissue Staining:

-

Without rinsing, transfer slides directly to the 1% aqueous this compound solution for 5-10 minutes.

-

-

Dehydration and Mounting: Follow step 4 from Protocol 1.

Expected Results (Hypothetical):

-

Nuclei: Blue/Purple

-

Cytoplasm, Muscle: Red

-

Collagen: Black

Visualizations

The following diagrams illustrate the theoretical workflow and staining principle of this compound in histological procedures.

General workflow for histological staining using this compound as a counterstain.

Principle of this compound staining in histological sections.

References

Application Notes and Protocols for Staining Neuronal Tissue with Acid Black 52

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Black 52 (C.I. 15711) is a water-soluble, anionic monoazo dye.[1][2] While extensively used in the textile and manufacturing industries for coloring wool, nylon, silk, and leather, its application in histological staining of neuronal tissue is not well-documented in scientific literature.[1][2][3] However, based on the principles of acid dye staining and protocols for analogous dyes such as Amido Black 10B and Sudan Black B, a hypothetical protocol for the use of this compound in staining neuronal tissue can be proposed.[4][5]

Acid dyes, in an acidic solution, are anionic and bind to positively charged basic tissue components, primarily the amino groups of proteins.[4] This interaction allows for the visualization of cellular cytoplasm, connective tissues, and other protein-rich structures. In the context of neuronal tissue, this compound would be expected to stain neuronal and glial cell bodies, axons, and the surrounding neuropil. Given the lipid-staining properties of some black dyes like Sudan Black B, it is also conceivable that this compound could exhibit some affinity for myelin sheaths.[6][7]

These application notes provide a detailed, albeit theoretical, protocol for the use of this compound in staining neuronal tissue, intended as a starting point for methods development and optimization.

Principle of Staining

The staining mechanism of this compound, as an acid dye, is based on ionic bonding. In an acidic environment, tissue proteins become protonated, acquiring a net positive charge. The negatively charged sulfonic acid groups on the this compound molecule then bind to these positively charged sites, resulting in the staining of protein-rich structures. The intensity and specificity of the staining can be modulated by factors such as the pH of the staining solution, dye concentration, and differentiation steps.

Quantitative Data for Staining Protocols

The following table summarizes key quantitative parameters for histological staining protocols using dyes analogous to this compound. These values can serve as a starting point for the optimization of a specific protocol for this compound.

| Parameter | Amido Black 10B Protocol | Sudan Black B Protocol | Proposed this compound Protocol |

| Fixation | Formalin-based fixatives | Neutral buffered formalin or Baker's Fixative | 10% Neutral Buffered Formalin or 4% Paraformaldehyde |

| Tissue Section Thickness | 10-15 µm | 10-16 µm | 10-20 µm (Frozen or Paraffin-embedded) |

| Dye Concentration | 0.1% (w/v) | 0.3% (w/v) | 0.1% - 0.5% (w/v) |

| Solvent for Staining Solution | 40% Methanol, 10% Glacial Acetic Acid in distilled water[5] | Propylene Glycol or 70% Ethanol[6][7] | 70% Ethanol (B145695) with 1% Acetic Acid |

| Staining Time | 5 minutes[5] | 1-2 hours (or overnight)[6][7] | 10-60 minutes |

| Differentiation | Methanol/Acetic Acid solution[5] | 85% Propylene Glycol or 70% Ethanol[6][7] | 70% Ethanol |

| Counterstain | Not specified | Leishman or May-Grünwald-Giemsa[7] | Neutral Red or Safranin O |

| pH of Staining Solution | Acidic (due to acetic acid) | Not specified | Acidic (pH 2.5-3.5) |

Experimental Protocols

Materials and Reagents

-

This compound (C.I. 15711)

-

Ethanol (100%, 95%, 70%)

-

Glacial Acetic Acid

-

Xylene or xylene substitute

-

Distilled or deionized water

-

10% Neutral Buffered Formalin or 4% Paraformaldehyde in PBS

-

Paraffin wax

-

Microtome or Cryostat

-

Microscope slides and coverslips

-

Staining jars

-

Mounting medium (e.g., DPX)

-

Counterstain (e.g., 0.5% Neutral Red solution)

Solution Preparation

-

This compound Staining Solution (0.2% w/v):

-

Dissolve 0.2 g of this compound powder in 100 mL of 70% ethanol.

-

Add 1 mL of glacial acetic acid to acidify the solution.

-

Stir until the dye is completely dissolved. Filter before use.

-

-

Differentiating Solution:

-

70% Ethanol.

-

-

Counterstain Solution (0.5% Neutral Red):

-

Dissolve 0.5 g of Neutral Red in 100 mL of distilled water.

-

Add a few drops of acetic acid to achieve a pH of 4.5-5.0.

-

Staining Procedure for Paraffin-Embedded Sections

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (or substitute) for 2 changes of 5 minutes each.

-

Transfer through 100% ethanol, 2 changes of 3 minutes each.

-

Transfer through 95% ethanol for 2 minutes.

-

Transfer through 70% ethanol for 2 minutes.

-

Rinse in distilled water.

-

-

Staining:

-

Immerse slides in the this compound staining solution for 20-30 minutes.

-

-

Rinsing:

-

Briefly rinse the slides in distilled water to remove excess stain.

-

-

Differentiation:

-

Dip the slides in 70% ethanol for 15-30 seconds, agitating gently. Check the differentiation progress microscopically. Neuronal structures should appear black against a lighter background.

-

-

Washing:

-

Wash slides in running tap water for 5 minutes.

-

-

Counterstaining (Optional):

-

Immerse slides in 0.5% Neutral Red solution for 3-5 minutes to stain cell nuclei.

-

Briefly rinse in distilled water.

-

-

Dehydration and Clearing:

-

Dehydrate the sections through 70% ethanol, 95% ethanol, and 100% ethanol (2 changes), 2 minutes each.

-

Clear in xylene (or substitute), 2 changes of 3 minutes each.

-

-

Mounting:

-

Apply a coverslip using a permanent mounting medium.

-

Expected Results

-

Neuronal cell bodies and dendrites: Dark gray to black

-

Axons and neuropil: Gray to black

-

Myelin (potential): Gray to black

-

Cell nuclei (with counterstain): Red

Experimental Workflow Diagram

Signaling Pathways and Interpretation

This compound is a general histological stain and is not expected to directly interact with or visualize specific signaling pathways in the same manner as immunohistochemistry or fluorescent probes. Its primary utility lies in revealing the morphology and cytoarchitecture of neuronal tissue.

However, the staining patterns obtained with this compound could be used to assess pathological changes associated with alterations in signaling pathways that lead to neuronal death or demyelination. For example, in neurodegenerative disease models, this stain could potentially highlight areas of neuronal loss, axonal degeneration, or changes in myelin integrity. The interpretation of such findings would require correlation with more specific molecular techniques.

Disclaimer: The protocols and application notes provided are based on the general principles of histological staining and have not been empirically validated for this compound on neuronal tissue. Researchers should consider this a starting point and perform necessary optimizations for their specific applications.

References

Visualizing Lipids in Biological Samples: Application Notes and Protocols for Azo Dyes, with a discussion on Acid Black 52

For Researchers, Scientists, and Drug Development Professionals

Introduction to Azo Dyes for Lipid Staining

Azo dyes are a class of synthetic organic compounds characterized by the presence of one or more azo groups (–N=N–). Within this large family, a subgroup known as lysochromes, or fat-soluble dyes, are widely employed in histology and cell biology for the visualization of lipids. The principle behind their staining capability lies in their higher solubility in lipids than in the solvents from which they are applied. This preferential partitioning results in the selective coloration of lipid-rich structures such as lipid droplets, myelin, and lipoproteins.

Commonly used lysochrome azo dyes for lipid staining include Sudan Black B and Oil Red O. These dyes are invaluable tools for studying metabolic processes, diagnosing diseases characterized by lipid accumulation (steatosis), and assessing the effects of therapeutic interventions on lipid metabolism. While Acid Black 52 is an anionic diazo dye, its application in lipid staining is not established. This document provides detailed protocols for the well-validated dyes Sudan Black B and Oil Red O and offers a theoretical framework for the potential application and validation of this compound for lipid visualization.

Mechanism of Action: Lysochrome Dyes

Lysochrome dyes, such as Sudan Black B and Oil Red O, are non-ionic and highly lipophilic. The staining process is a physical phenomenon based on the principle of differential solubility.[1] The dye is dissolved in a solvent in which it is moderately soluble. When the tissue section is immersed in this solution, the dye molecules migrate from the solvent to the intracellular lipids, where they are more soluble. This results in the accumulation of the dye in lipid-rich structures, rendering them visible under a microscope. The intensity of the staining is proportional to the concentration of the dye in the lipid.

Established Azo Dyes for Lipid Visualization

Sudan Black B

Sudan Black B is a lipophilic diazo dye that stains a broad range of lipids, including neutral fats, phospholipids, and sterols, in a blue-black color.[2][3] It is a widely used stain in histology and hematology.

Oil Red O

Oil Red O is another fat-soluble diazo dye that is particularly effective for the staining of neutral triglycerides and cholesterol esters, which appear as bright red droplets.[4][5] It is frequently used to quantify lipid accumulation in cells and tissues.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of Sudan Black B and Oil Red O in lipid staining.

Table 1: Staining Solution Parameters

| Dye | Typical Concentration | Solvent | Preparation |

| Sudan Black B | 0.7% (w/v) | Propylene (B89431) Glycol | Dissolve 0.7 g of Sudan Black B in 100 mL of propylene glycol by heating to 100°C with constant stirring. Filter while hot.[2] |

| Oil Red O | 0.3-0.5% (w/v) | Isopropanol (B130326) (100%) | Dissolve 0.3-0.5 g of Oil Red O in 100 mL of 100% isopropanol. Let it sit overnight. To prepare the working solution, dilute 3 parts of the stock solution with 2 parts of distilled water and let it stand for 10 minutes before filtering.[4][5] |

Table 2: Incubation and Wavelength Parameters for Quantification

| Dye | Typical Incubation Time | Quantification Method | Wavelength for Absorbance Measurement |

| Sudan Black B | 7 minutes to 2 hours[2][6] | Elution with solvent | Not commonly used for quantification via elution. |

| Oil Red O | 10-20 minutes[4][5] | Elution with 100% isopropanol | 490-520 nm[7] |

Experimental Protocols

Protocol 1: Sudan Black B Staining of Frozen Tissue Sections

This protocol is adapted from standard histological procedures.[2][6]

Materials:

-

Frozen tissue sections (10-15 µm thick) on glass slides

-

10% Formalin

-

Propylene Glycol

-

Sudan Black B staining solution (0.7% in propylene glycol)

-

85% Propylene Glycol

-

Nuclear Fast Red solution (for counterstaining)

-